(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine
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Overview
Description
(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine is an organic compound that belongs to the class of alkynes. This compound features a trimethylsilyl group, which is often used in organic synthesis to protect reactive groups. The presence of the amine group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylhept-1-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A base, such as triethylamine, is often used to facilitate the reaction.
Protection of Amine Group: The amine group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted side reactions.
Formation of the Desired Compound: The protected amine is then reacted with trimethylsilyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can protect reactive sites, allowing selective reactions to occur. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-2-amine: Similar structure but with the amine group at a different position.
(3R)-3-Methyl-1-(trimethylsilyl)hex-1-yn-3-amine: Similar structure but with a shorter carbon chain.
(3R)-3-Methyl-1-(trimethylsilyl)oct-1-yn-3-amine: Similar structure but with a longer carbon chain.
Uniqueness
(3R)-3-Methyl-1-(trimethylsilyl)hept-1-yn-3-amine is unique due to its specific combination of functional groups and stereochemistry. The presence of the trimethylsilyl group provides stability and protection, while the amine group offers reactivity and versatility in various chemical reactions.
Properties
CAS No. |
88235-55-6 |
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Molecular Formula |
C11H23NSi |
Molecular Weight |
197.39 g/mol |
IUPAC Name |
(3R)-3-methyl-1-trimethylsilylhept-1-yn-3-amine |
InChI |
InChI=1S/C11H23NSi/c1-6-7-8-11(2,12)9-10-13(3,4)5/h6-8,12H2,1-5H3/t11-/m1/s1 |
InChI Key |
MWGDVXWEGQOXOI-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@](C)(C#C[Si](C)(C)C)N |
Canonical SMILES |
CCCCC(C)(C#C[Si](C)(C)C)N |
Origin of Product |
United States |
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